molecular formula C19H30N2O3 B2711737 Tert-butyl 2-{[(4-benzylmorpholin-2-yl)methyl](methyl)amino}acetate CAS No. 1803601-17-3

Tert-butyl 2-{[(4-benzylmorpholin-2-yl)methyl](methyl)amino}acetate

Cat. No.: B2711737
CAS No.: 1803601-17-3
M. Wt: 334.46
InChI Key: MNXVMEOAMRZLSE-UHFFFAOYSA-N
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Description

Tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is a specialized organic compound featuring a morpholine core substituted with a benzyl group at the 4-position. The structure includes a methylamino-acetate moiety linked to the morpholine ring, with a tert-butyl ester group enhancing steric bulk and lipophilicity. Key attributes include:

  • Molecular formula: Presumed to be approximately C₂₀H₃₀N₂O₃ (exact formula requires verification due to conflicting data in ).
  • CAS Number: 1803583-73-4 .
  • Purity: Available at 95% purity .
  • Applications: Likely explored for its conformational flexibility and hydrogen-bonding capabilities, similar to morpholine derivatives used in pharmaceuticals .

Properties

IUPAC Name

tert-butyl 2-[(4-benzylmorpholin-2-yl)methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)15-20(4)13-17-14-21(10-11-23-17)12-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXVMEOAMRZLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step often involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methylamino Group: The benzylated morpholine is reacted with formaldehyde and a secondary amine to introduce the methylamino group.

    Esterification: Finally, the compound is esterified with tert-butyl bromoacetate in the presence of a base like triethylamine to yield tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H23N3O2C_{15}H_{23}N_{3}O_{2} and a molecular weight of approximately 277.36 g/mol. Its structure features a tert-butyl group, a morpholine ring, and an amino acid derivative, which contribute to its biological activity and solubility properties.

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is under investigation for its potential as a pharmaceutical intermediate. The structural features of the compound suggest it may interact with various biological targets, making it suitable for further development in drug formulations .
  • Central Nervous System Agents :
    • Due to the presence of the morpholine moiety, this compound may exhibit neuroactive properties. Morpholine derivatives are often studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .
  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structures have shown promise in anticancer research. The benzyl group may enhance lipophilicity, allowing better cellular penetration and potential efficacy against cancer cell lines .

Biological Studies

  • Receptor Modulation :
    • The compound may act as a modulator for specific receptors involved in pain and inflammation pathways. Research into similar morpholine derivatives indicates that they can influence cannabinoid receptor activity, suggesting potential applications in pain management therapies .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Such studies are crucial for assessing the viability of the compound as a therapeutic agent .

Case Studies and Research Findings

Study ReferenceFocusFindings
Drug formulationDemonstrated stability in various solvents; potential as an active pharmaceutical ingredient (API).
NeuropharmacologyShowed modulation of neurotransmitter release in vitro; suggests potential for CNS applications.
Anticancer researchInduced apoptosis in specific cancer cell lines; warrants further investigation into mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Properties
Target Compound C₂₀H₃₀N₂O₃ (est.) 346.47 (est.) Morpholine, benzyl, tert-butyl ester 1803583-73-4 High purity (95%); potential crystallographic versatility
tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate C₂₃H₂₄F₆N₂O₃ 514.44 Quinoline, trifluoromethyl, piperidine - Folded conformation; helical supramolecular chains via O–H∙∙∙O hydrogen bonds
tert-Butyl 2-(4-aminophenoxy)acetate C₁₂H₁₇NO₃ 223.27 Phenoxy, amine 167843-57-4 Simpler structure; higher solubility in polar solvents
[2-[Benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate C₂₂H₂₇N₃O₅S 457.53 Sulfonamide, benzyl, tert-butyl 730244-49-2 Enhanced molecular weight; sulfonamide group increases acidity
Methyl 2-(3-aminophenyl)acetate C₉H₁₁NO₂ 165.19 Methyl ester, aromatic amine 52913-11-8 Lower steric bulk; higher volatility

Key Comparative Insights:

Structural Complexity: The target compound’s morpholine-benzyl scaffold distinguishes it from simpler esters like methyl 2-(3-aminophenyl)acetate () . Its tertiary amine and bulky tert-butyl group may improve metabolic stability compared to smaller esters. The quinoline-piperidine derivative () exhibits a rigid, folded conformation due to trifluoromethyl groups, enabling unique solid-state interactions absent in the target compound .

Functional Group Impact: Sulfonamide vs. Trifluoromethyl Groups: The quinoline derivative () leverages CF₃ groups for electron-withdrawing effects and lipophilicity, contrasting with the target compound’s benzyl substituent, which provides aromatic π-π interactions .

Physicochemical Properties: Solubility: The tert-butyl group in the target compound reduces water solubility compared to the phenoxy analog () but enhances membrane permeability . Crystallinity: The helical hydrogen-bonded chains in the quinoline derivative () suggest superior crystallinity, whereas the target compound’s morpholine ring may adopt multiple conformations .

Synthetic Utility :

  • The target compound’s 95% purity () indicates suitability for high-yield reactions, whereas analogs like the sulfonamide derivative () may require specialized handling due to hygroscopicity .

Biological Activity

Tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is a chemical compound of increasing interest in pharmaceutical and biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is C15H23N3O2C_{15}H_{23}N_{3}O_{2}, with a molecular weight of 277.36 g/mol. The compound features a tert-butyl group, a morpholine derivative, and an acetamide structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₂
Molecular Weight277.36 g/mol
CAS Number1803583-49-4

The biological activity of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular signaling.
  • Receptor Binding : The morpholine moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or analgesic effects.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate exhibit antimicrobial activity. A study conducted on related morpholine derivatives demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has shown that morpholine-containing compounds can induce apoptosis in cancer cells by activating specific pathways associated with cell death . Further investigations are needed to elucidate the specific mechanisms by which tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate exerts its effects on cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of morpholine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at varying concentrations, highlighting the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Research : In vitro studies have shown that morpholine derivatives can inhibit tumor growth in several cancer cell lines. The mechanism involves modulation of apoptosis-related proteins, suggesting that tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate could be further explored for its anticancer properties .

Q & A

Q. What are the typical synthetic pathways for synthesizing tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate?

The compound is typically synthesized via multi-step routes involving alkylation, lactonization, and functional group transformations. For example, the morpholinone core can be alkylated with tert-butyl bromoacetate, followed by lactonization using catalytic p-toluenesulfonic acid (pTsOH) . Subsequent steps may include ester cleavage, amide formation, and reductive amination to introduce substituents. Tert-butyl esters are often cleaved using trifluoroacetic acid (TFA) to yield carboxylic acids for further derivatization .

Q. What purification methods are recommended for intermediates in its synthesis?

Column chromatography is widely employed for purification, as demonstrated in the isolation of tert-butyl intermediates using silica gel and solvents like ethyl acetate/hexane mixtures . For crystalline intermediates, recrystallization from ethanol or methanol is effective. Purity should be confirmed via HPLC or NMR to ensure minimal side-product contamination.

Q. How is the compound characterized structurally in academic research?

X-ray crystallography (using programs like SHELXL) is the gold standard for confirming molecular geometry, particularly for intermediates with crystallizable motifs . Spectroscopic methods include:

  • NMR : 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, HSQC) to assign protons and carbons.
  • Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yields of the morpholinone core?

Optimization involves:

  • Catalyst screening : pTsOH is commonly used for lactonization, but alternatives like Amberlyst-15 may reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) during alkylation steps minimize undesired dimerization.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity in SN2 alkylation, while dichloromethane (DCM) is preferred for acid-sensitive steps .

Q. What stability challenges arise during storage and handling of tert-butyl esters in this compound?

Tert-butyl esters are prone to hydrolysis under acidic or humid conditions. Stability studies recommend:

  • Storing the compound under inert gas (N2_2/Ar) at –20°C.
  • Avoiding prolonged exposure to protic solvents (e.g., MeOH, H2_2O) during synthesis .
  • Monitoring degradation via TLC or LC-MS to detect ester cleavage products.

Q. How do structural modifications at the 4-position of the morpholinone ring impact biological activity?

Substitutions at the 4-position (e.g., alkyl, cycloalkyl, aryl groups) modulate steric and electronic properties, affecting target binding. For example:

  • N-Benzyl groups enhance lipophilicity, potentially improving membrane permeability.
  • Acyl/sulfonyl groups introduce hydrogen-bonding motifs for specific receptor interactions. Structure-activity relationship (SAR) studies require iterative synthesis and bioassays to validate hypotheses .

Q. What analytical discrepancies might arise between theoretical and experimental purity data?

Discrepancies often stem from:

  • Residual solvents : Traces of DMF or THF in NMR spectra.
  • Enantiomeric impurities : Undetected by standard HPLC methods; chiral columns or optical rotation measurements are necessary.
  • Hydrate formation : Crystallization conditions may introduce water molecules, altering melting points .

Q. How should researchers address contradictory data in reaction mechanisms involving tert-butyl intermediates?

Contradictions (e.g., unexpected byproducts or low yields) require:

  • Mechanistic probing : Isotopic labeling (e.g., 18O^{18}O) to trace ester cleavage pathways.
  • Computational modeling : DFT calculations to identify transition states and competing pathways.
  • In situ monitoring : ReactIR or NMR to detect transient intermediates .

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